Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)-
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Overview
Description
Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- is a complex organic compound with a unique bicyclic structure. It is part of the bicyclo[4.2.0]octa-1,3,5-triene family, which is known for its interesting chemical properties and potential applications in various fields. The compound’s structure consists of a bicyclic ring system with a 4-methylphenyl group attached, making it a subject of interest for researchers in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- typically involves a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate or biochemical probe.
Medicine: The compound’s unique structure makes it a potential candidate for developing new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the 4-methylphenyl group.
Benzocyclobutene: A related compound with a similar bicyclic structure but different functional groups.
Bicyclo[4.2.0]octa-1,3,5-triene, 7-(1-methylethyl)-: Another derivative with a different substituent group.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene, 7-(4-methylphenyl)- stands out due to the presence of the 4-methylphenyl group, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, offering distinct advantages over its similar counterparts.
Properties
CAS No. |
661476-70-6 |
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Molecular Formula |
C15H14 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
7-(4-methylphenyl)bicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C15H14/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)15/h2-9,15H,10H2,1H3 |
InChI Key |
KGMJHWKHRGADTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=CC=CC=C23 |
Origin of Product |
United States |
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